17-(3,4-dimethoxyphenyl)-14-methyl-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
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Overview
Description
11-(3,4-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyrimidine and pyrroloquinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step reactions. One common approach starts with the preparation of intermediate compounds, such as 3,4-dimethoxyphenyl derivatives and pyrroloquinoxaline precursors. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
11-(3,4-dimethoxyphenyl)-2-methyl-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at specific positions on the aromatic rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Properties
CAS No. |
846579-25-7 |
---|---|
Molecular Formula |
C24H23N5O3 |
Molecular Weight |
429.5g/mol |
IUPAC Name |
17-(3,4-dimethoxyphenyl)-14-methyl-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C24H23N5O3/c1-5-12-28-14(2)25-22-20(24(28)30)21-23(27-17-9-7-6-8-16(17)26-21)29(22)15-10-11-18(31-3)19(13-15)32-4/h6-11,13H,5,12H2,1-4H3 |
InChI Key |
PTQGKFJJJVTUFF-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=C(C=C5)OC)OC)C |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
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